molecular formula C23H21NO4 B11507907 2-Methoxy-4-(1-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-3-yl)phenyl propanoate

2-Methoxy-4-(1-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-3-yl)phenyl propanoate

Cat. No.: B11507907
M. Wt: 375.4 g/mol
InChI Key: AGYKHIAIMCVHHP-UHFFFAOYSA-N
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Description

2-METHOXY-4-{1-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-YL}PHENYL PROPANOATE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{1-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-YL}PHENYL PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the benzoquinoline core, followed by the introduction of the methoxy and propanoate groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{1-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-YL}PHENYL PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-METHOXY-4-{1-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-YL}PHENYL PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{1-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-YL}PHENYL PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a similar core structure but lacking the methoxy and propanoate groups.

    2-METHOXY-4-{1-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-YL}PHENYL ACETATE: A closely related compound with an acetate group instead of a propanoate group.

Uniqueness

2-METHOXY-4-{1-OXO-1H,2H,3H,4H-BENZO[F]QUINOLIN-3-YL}PHENYL PROPANOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and propanoate groups enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

IUPAC Name

[2-methoxy-4-(1-oxo-3,4-dihydro-2H-benzo[f]quinolin-3-yl)phenyl] propanoate

InChI

InChI=1S/C23H21NO4/c1-3-22(26)28-20-11-9-15(12-21(20)27-2)18-13-19(25)23-16-7-5-4-6-14(16)8-10-17(23)24-18/h4-12,18,24H,3,13H2,1-2H3

InChI Key

AGYKHIAIMCVHHP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C2CC(=O)C3=C(N2)C=CC4=CC=CC=C43)OC

Origin of Product

United States

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